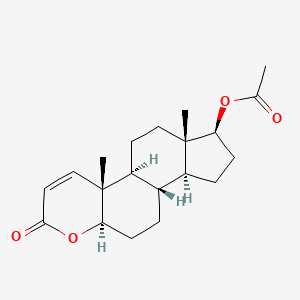

17-羟孕酮庚酸酯

描述

Synthesis Analysis

The synthesis of steroids related to 17-Hydroxyprogesterone involves complex chemical processes aimed at introducing or modifying functional groups to achieve desired properties. For instance, the synthesis of 17-hydroxymethylprogesterone, a closely related compound, was achieved by functionalizing the 17-methyl group of a 17α-methyl etio ester through a Barton reaction, starting from 3α,12α-diacetoxy-5β-pregnan-20-one (Engel & Mukherjee, 1977). Additionally, 17-methoxymethylprogesterone was synthesized from pregnenolone through two pathways, one involving a 17-hydroxymethylated adduct and another by methoxymethylation of a 17,20-lithium enolate with bromomethoxymethane, showing the versatility of approaches in steroid synthesis (Bończa-Tomaszewski & Engel, 1982).

Molecular Structure Analysis

The molecular structure of steroids, including derivatives of 17-Hydroxyprogesterone, is critical for their biological activity. The structure of 17-hydroxyprogesterone 17-(10-chloro-9-ketodecanoate) and its analog was determined through X-ray data, highlighting the importance of the extended side chains and the positions of terminal groups in defining the steroid's properties and interactions (Watson, Go, & Purdy, 1973).

Chemical Reactions and Properties

Chemical reactions involving 17-Hydroxyprogesterone derivatives are key to understanding their functionality and potential applications. For example, the introduction of a 17α-hydroxyl group in progesterone by Trichoderma viride indicates the enzymatic potential for modifying steroid molecules, which is essential for producing various derivatives with specific properties (McAleer & Dulaney, 1956).

科学研究应用

预防早产

大量研究集中在使用 17-羟孕酮己酸酯(一种密切相关的化合物)来预防早产,特别是那些有早产史或特定妊娠并发症的高危妊娠。研究探讨了其在减少宫颈短或有早产史的女性中早产发生率方面的疗效。例如,已在随机对照试验中检查了该化合物的使用,以评估其对延长妊娠期和改善双胎妊娠且宫颈短的女性的新生儿预后的影响。然而,结果好坏参半,一些研究并未显示出延长妊娠期的显着益处(Senat 等人,2013 年; Rouse 等人,2007 年)。

对胎儿和儿童发育的影响

研究还探讨了接触 17-羟孕酮己酸酯对胎儿和儿童发育的潜在影响。人们对其对发育中大脑的影响表示担忧,特别是在成年后的认知灵活性和行为方面。啮齿动物模型表明,在大脑发育的关键时期接触这种化合物可能会导致以后认知功能的改变(Willing & Wagner,2016 年)。

药代动力学和质量评估

已研究 17-羟孕酮己酸酯的药代动力学,包括其吸收、分布、代谢和排泄,以优化其治疗用途。研究分析了从复方药房获得的制剂中该化合物的稳定性、无菌性和浓度,确保复方制剂符合安全性和有效性标准(Chang 等人,2014 年)。此外,已进行研究以比较不同人群(包括多胎妊娠的女性)中的药代动力学参数,以更好地了解该药物在这些高危人群中的行为(Caritis 等人,2011 年)。

作用机制

Target of Action

17-Hydroxyprogesterone Heptanoate (OHPH), also known as Hydroxyprogesterone Enanthate (OHPE), is a synthetic progestogen . Its primary target is the progesterone receptor (PR) . The progesterone receptor is a biological target of progestogens like progesterone .

Mode of Action

OHPH acts as an agonist of the progesterone receptor . This means it binds to the progesterone receptor and activates it, similar to the natural hormone progesterone . The binding affinity of ohph to the progesterone receptor is weaker in comparison to progesterone .

Biochemical Pathways

17-Hydroxyprogesterone (17-OHP) is an intermediate steroid in the adrenal biosynthetic pathway from cholesterol to cortisol . It is the substrate for steroid 21-hydroxylase . An inherited deficiency of 21-hydroxylase leads to greatly increased serum concentrations of 17-OHP .

Pharmacokinetics

It is known that ohph is administered via intramuscular injection at regular intervals . This method of administration suggests that the compound may have a prolonged release and systemic exposure.

Result of Action

The activation of the progesterone receptor by OHPH leads to a variety of molecular and cellular effects. These effects are similar to those of natural progesterone and include changes in gene expression, cell growth, and differentiation .

Action Environment

The action of OHPH can be influenced by various environmental factors. For instance, the efficacy of OHPH can be affected by the individual’s hormonal status, which can vary due to factors such as age, sex, and health condition

安全和危害

属性

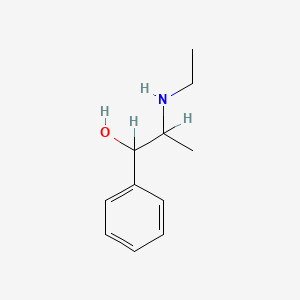

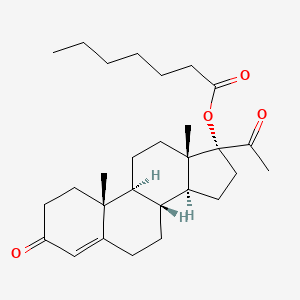

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22-,23+,24+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJYZYWCGKSMSV-BDPSOKNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196666 | |

| Record name | 17-Hydroxyprogesterone heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4596-16-1 | |

| Record name | 17-[(1-Oxoheptyl)oxy]pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4596-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxyprogesterone heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyprogesterone heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxypregn-4-ene-3,20-dione 17-heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROGESTERONE HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGN17RX8K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)

![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)